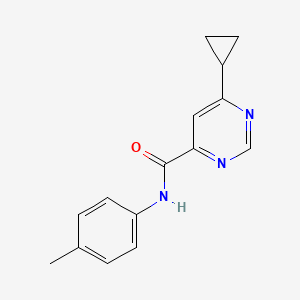
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide (CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has shown promising results in preclinical and clinical studies, and its mechanism of action and physiological effects have been extensively investigated.
Wirkmechanismus
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide selectively inhibits JAK3, which is a member of the JAK family of tyrosine kinases that are involved in cytokine signaling. JAK3 is primarily expressed in immune cells, and its activation by cytokines, such as interleukin-2 (IL-2), leads to the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), which regulates the transcription of genes involved in immune cell proliferation and differentiation. 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide prevents the phosphorylation of JAK3 and the subsequent activation of STAT5, thereby blocking the production of pro-inflammatory cytokines and preventing the activation of immune cells.
Biochemical and Physiological Effects
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-6, IL-12, and interferon-gamma (IFN-gamma), in various immune cells, including T cells, B cells, and natural killer (NK) cells. 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide also inhibits the proliferation and differentiation of immune cells, such as T cells and B cells, and reduces the infiltration of immune cells into inflamed tissues. In preclinical studies, 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide has been shown to reduce the severity of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide has several advantages for lab experiments, such as its high selectivity for JAK3, its ability to block the production of multiple pro-inflammatory cytokines, and its potential therapeutic applications in various autoimmune diseases. However, 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide also has some limitations, such as its potential off-target effects on other JAK family members, its potential immunosuppressive effects, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide could include the development of more potent and selective JAK3 inhibitors, the investigation of its potential synergistic effects with other immunomodulatory agents, and the exploration of its potential applications in other immune-mediated diseases, such as cancer and transplantation.
Synthesemethoden
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-cyclopropylamino-4,6-dichloropyrimidine, followed by the reaction of the resulting intermediate with 2-amino-3,5-dimethylbenzoic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is a key mediator of cytokine signaling, and its inhibition by 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide can block the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-2-6-12(7-3-10)18-15(19)14-8-13(11-4-5-11)16-9-17-14/h2-3,6-9,11H,4-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRHKUIKKCBUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
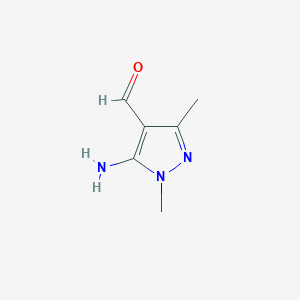
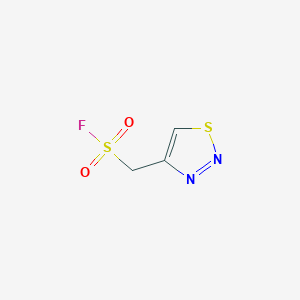

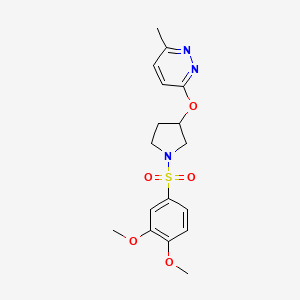
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)
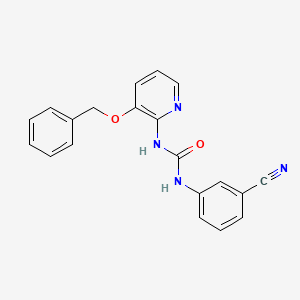
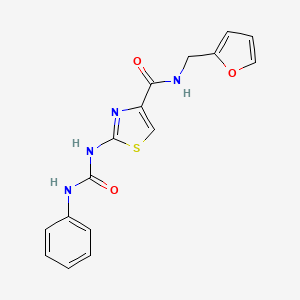
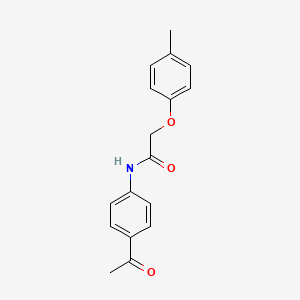
![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)
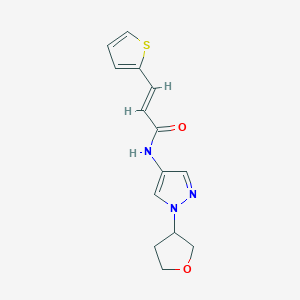
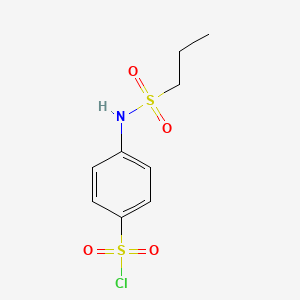
![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)